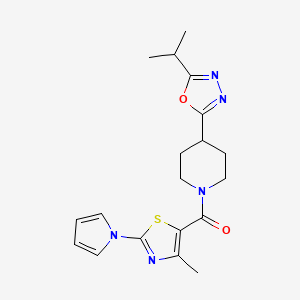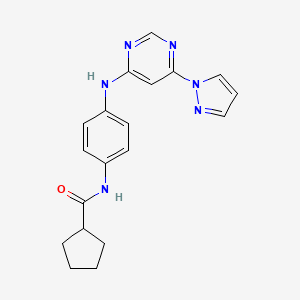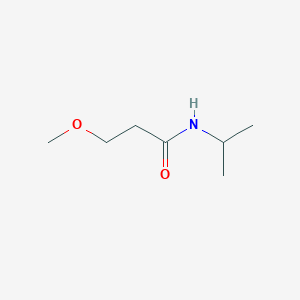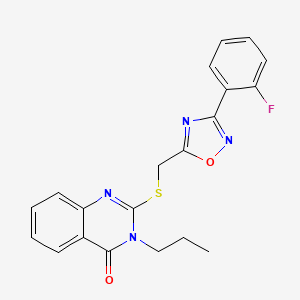![molecular formula C16H13ClF5N B2481199 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2344678-80-2](/img/structure/B2481199.png)
3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C16H13ClF5N and its molecular weight is 349.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluoro-Polyimides Synthesis
Fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine, which includes the trifluoromethyl groups at β position of the amine group, bridged by ether bonds. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives, involving the base-catalyzed Claisen-Schmidt condensation reaction of 4-(propan-2-yl)benzaldehyde with substituted acetophenones, has been reported. These derivatives exhibit specific crystal structures and intermolecular interactions, as evidenced by Hirshfeld surfaces analysis (Salian et al., 2018).
Antitumor Activity
A compound containing 3-(trifluoromethyl)phenyl shows distinct inhibitory capacity against proliferation of certain cancer cell lines, suggesting its potential application in antitumor research (Ji et al., 2018).
Photocyclization Research
Research on the photochemical behavior of halo-substituted diarylpropan-1,3-diones, including chloro and fluoro derivatives, indicates specific pathways for cyclization to flavones, suggesting applications in organic photochemistry (Košmrlj & Šket, 2007).
Antibacterial and Antioxidant Properties
Research has been conducted on the synthesis of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, examining their antibacterial and antioxidant properties. Some compounds exhibit high antibacterial activity but do not neutralize superoxide radicals (Арутюнян et al., 2012).
Synthesis of Furo[3,2-c]pyridine Derivatives
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine and its derivatives involves several steps, including cyclization and amination, indicating potential applications in organic synthesis (Bradiaková et al., 2008).
Synthesis of Quinoline Derivatives
A series of quinolines and their phenylacetylene derivatives have been synthesized, demonstrating potential in the field of organic chemistry and possibly in antimicrobial research, though significant results against bacteria and fungi were not observed in this particular study (Bonacorso et al., 2018).
Synthesis of Arylene Ether Polymers
Research on the synthesis of novel arylene ether polymers derived from trifluoromethyl-substituted bis(ether amine) monomers shows that these polymers are highly soluble, have good thermal stability, and exhibit ultraviolet-visible absorption cutoff wavelengths, suggesting applications in materials science (Chung et al., 2006).
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF5N/c17-12-7-9(1-4-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQANALEWHSPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2481126.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)


![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

